1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine
Description
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine is a heterocyclic compound featuring a quinoline core substituted with two fluorine atoms at positions 6 and 8, a trifluoromethyl (-CF₃) group at position 2, and a piperazine ring at position 4. The quinoline scaffold is known for its bioactivity in medicinal chemistry, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The difluoro substitution likely influences electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
6,8-difluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3/c15-8-5-9-11(22-3-1-20-2-4-22)7-12(14(17,18)19)21-13(9)10(16)6-8/h5-7,20H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZTUXWUQQXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier–Haack Formylation
The quinoline backbone is constructed via the Vilsmeier–Haack reaction, which introduces a formyl group at position 3. Chloroquinoline-3-carbaldehyde serves as the precursor, synthesized from 6,8-difluoro-2-(trifluoromethyl)aniline using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 75–80°C |
| Solvent | Toluene or DMF |
| Yield | 68–72% |
This step is critical for subsequent functionalization, as the aldehyde group facilitates nucleophilic attacks during piperazine coupling.
Fluorination Strategies
Direct Halogen Exchange
Fluorine atoms are introduced via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. The electron-withdrawing trifluoromethyl group activates the quinoline ring, enabling selective fluorination at positions 6 and 8.
Optimized Protocol :
Radical Fluorination
An alternative method employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under radical initiation. This approach minimizes side products but requires stringent temperature control.
Trifluoromethylation Techniques
Ullmann-Type Coupling
The trifluoromethyl group is introduced via copper-catalyzed coupling using methyl trifluoroacetate (CF₃COOCH₃) and a quinoline bromide precursor.
Key Steps :
Electrophilic Trifluoromethylation
Using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), electrophilic trifluoromethylation proceeds under mild conditions (room temperature, 6 hours) with a 70% yield.
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding >98% purity.
Chromatographic Methods
Flash column chromatography (silica gel, ethyl acetate/hexane) resolves residual byproducts like N-alkylated piperazines.
Analytical Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₅N₃ |
| Molecular Weight | 317.26 g/mol |
| Melting Point | Not reported |
| MS (ESI) | [M+H]⁺: 318.1 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 65 | 95 | High |
| Buchwald–Hartwig | 82 | 98 | Moderate |
| Radical Fluorination | 70 | 97 | Low |
The Buchwald–Hartwig method offers superior yield and purity but requires expensive palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting their replication or transcription.
Disrupting cellular membranes: The compound’s lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Quinoline Core
1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine (CAS: 401567-88-2)
- Structural Difference : Chlorine replaces the 6,8-difluoro substituents.
- Impact : Chlorine-to-trifluoromethyl substitution reduces biological activity in some coumarin-piperazine hybrids, as chlorine’s electronegativity and steric bulk may hinder target binding . However, trifluoromethyl groups enhance activity in other contexts, such as acetylcholinesterase (AChE) inhibition .
- Key Finding : The 6,8-difluoro configuration in the target compound may improve target selectivity compared to chlorine-substituted analogs.
1-[8-Chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS: 541539-70-2)
- Structural Difference : Homopiperazine (7-membered ring) replaces piperazine.
- Homopiperazine derivatives are less studied, but ring size is critical for interactions with enzymes or GPCRs .
Piperazine Ring Modifications
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Structural Difference: A phenyl ring with a -CF₃ group replaces the quinoline core.
- Impact: TFMPP is a selective 5-HT1B receptor agonist, demonstrating the importance of the trifluoromethyl group in serotonin receptor binding . The quinoline-based compound, however, may target different pathways (e.g., AChE inhibition) due to its planar aromatic core .
1-[4-(Trifluoromethyl)benzyl]piperazine
- Structural Difference : A benzyl group links the -CF₃ moiety to piperazine.
- Impact: This compound is used in polymer science to enhance thermal stability, highlighting the versatility of trifluoromethyl-piperazine hybrids. The quinoline derivative’s applications are more likely pharmacological due to its heterocyclic core .
Pharmacokinetic Considerations
- Lipophilicity: The 6,8-difluoro and 2-trifluoromethyl groups increase logP compared to non-fluorinated analogs, improving blood-brain barrier penetration .
- Metabolic Stability : Fluorine substituents reduce oxidative metabolism, extending half-life relative to chlorine- or hydrogen-substituted compounds .
Key Research Findings and Contradictions
- Trifluoromethyl vs. Chlorine: While chlorine reduces activity in coumarin-piperazine hybrids , it is retained in quinoline-based compounds (e.g., CAS: 401567-88-2), suggesting context-dependent effects .
- Receptor Selectivity: The target compound’s quinoline core may shift activity from 5-HT receptors (common in phenylpiperazines) to enzyme targets like AChE .
Biological Activity
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H12F5N3
- Molecular Weight : 317.26 g/mol
- CAS Number : Not specified
- Structure : The compound features a quinoline moiety substituted with fluorine and trifluoromethyl groups, linked to a piperazine ring.
This compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds containing quinoline structures are known for their efficacy against bacterial and fungal pathogens.
- Anticancer Properties : Quinoline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- CNS Activity : Piperazine derivatives are frequently studied for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.
Pharmacological Effects
The pharmacological effects of this compound have been explored in several studies:
- Antimicrobial Studies : A study on related compounds indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
- Anticancer Activity : In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell survival.
Case Studies
- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. The study also highlighted the compound's ability to induce apoptosis as confirmed by flow cytometry assays.
- Neuropharmacological Assessment : Another investigation focused on the neuropharmacological properties of piperazine derivatives. The compound was tested for anxiolytic effects in animal models, showing significant reductions in anxiety-like behaviors in elevated plus-maze tests.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
